What is the mechanism of Ac-Gly-Pro-AFC fluorescence?
What is the mechanism of Ac-Gly-Pro-AFC fluorescence?
An In-depth Technical Guide to the Mechanism of Ac-Gly-Pro-AFC Fluorescence
Introduction
Acetyl-Glycyl-L-Prolyl-7-amino-4-trifluoromethylcoumarin (Ac-Gly-Pro-AFC) is a fluorogenic substrate meticulously designed for the sensitive detection and quantification of specific post-proline cleaving endopeptidase activity. Its principal application lies in the characterization of Fibroblast Activation Protein (FAP), a serine protease implicated in tumor growth and tissue remodeling.[1][2][3][4] The substrate is also utilized in studying the broader family of prolyl oligopeptidases, including Dipeptidyl Peptidase IV (DPP-IV), though with different specificity.[5][6] This guide elucidates the core mechanism of its fluorescence, presents key quantitative data, and provides detailed experimental protocols for its application in research and drug development.
Core Mechanism of Fluorescence
The fluorescence mechanism of Ac-Gly-Pro-AFC is based on the principle of enzymatic release of a quenched fluorophore. In its intact, conjugated state, the 7-amino-4-trifluoromethylcoumarin (AFC) moiety is non-fluorescent. The acetylated dipeptide (Ac-Gly-Pro) effectively quenches the intrinsic fluorescence of the AFC group.
The enzymatic reaction proceeds as follows:
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Enzyme Binding: A specific endopeptidase, such as FAP, recognizes and binds to the Gly-Pro dipeptide sequence.
-
Proteolytic Cleavage: The enzyme catalyzes the hydrolysis of the amide bond between the C-terminus of the proline residue and the amino group of the AFC molecule.
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Fluorophore Release: This cleavage releases the free AFC molecule.
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Fluorescence Emission: Unbound from the quenching peptide, the free AFC molecule can now be excited by light at its maximum absorbance wavelength and will subsequently emit a strong fluorescent signal.[7][8] This emitted fluorescence is directly proportional to the amount of AFC released and, therefore, to the enzymatic activity present in the sample.
The released fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), has distinct spectral properties that are leveraged for its detection.[9][10]
Enzyme Specificity and Kinetics
Ac-Gly-Pro-AFC is a specific substrate for the endopeptidase activity of Fibroblast Activation Protein (FAP).[1][2][4] It is also cleaved by other dipeptidyl peptidases like DPP-IV, DPP8, and DPP9, which are known to cleave peptides with L-proline at the penultimate position.[6] However, the kinetic parameters indicate a high specificity for FAP. When studying a mixed sample, specific inhibitors are often necessary to differentiate the activity of FAP from other peptidases.[5][11]
Data Presentation: Quantitative Summary
The following tables summarize the key quantitative parameters for Ac-Gly-Pro-AFC and its fluorescent product, AFC.
Table 1: Physicochemical and Spectral Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) |
|---|---|---|---|---|
| Ac-Gly-Pro-AFC | C₁₉H₁₈F₃N₃O₅ | 425.36[12][13] | N/A (Quenched) | N/A (Quenched) |
| AFC (Fluorophore) | C₁₀H₆F₃NO₂ | 229.16[7][10] | 376 - 400[7][8][9] | 482 - 505[4][8][9] |
Table 2: Kinetic Parameters for FAP
| Parameter | Value | Source |
|---|---|---|
| K_m | 330 ± 30 µM | [1][14] |
| k_cat | 7.7 ± 0.2 s⁻¹ |[1][14] |
Experimental Protocols
This section provides a detailed methodology for a standard FAP or DPP-IV activity assay and an inhibitor screening protocol using Ac-Gly-Pro-AFC.
Protocol 1: Enzyme Activity Assay
This protocol is designed to measure the kinetic activity of a purified enzyme or enzyme in a biological sample like serum or cell lysate.
1. Reagent Preparation:
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Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[15] Prepare by diluting a 10X stock. Store at 4°C.
-
Enzyme Solution: Prepare a stock solution of recombinant FAP or DPP-IV. Just before the assay, thaw on ice and dilute to the desired working concentration (e.g., 1-10 ng per reaction) in cold Assay Buffer.[6][15] Keep on ice.
-
Substrate Solution: Prepare a stock solution of Ac-Gly-Pro-AFC in DMSO (e.g., 10 mM). Dilute with Assay Buffer to the final desired concentration (e.g., 2x the final assay concentration, typically 100-500 µM). Protect from light.
-
AFC Standard: Prepare a 1 mM stock solution of AFC in DMSO.[10] Create a standard curve by serially diluting in Assay Buffer to concentrations ranging from 0 to 50 µM. This is crucial for converting relative fluorescence units (RFU) to the concentration of the product.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to each well of a black, clear-bottom 96-well plate.
-
For sample wells, add 10 µL of the diluted enzyme solution.
-
For background control wells, add 10 µL of Assay Buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 40 µL of the pre-warmed Substrate Solution to all wells. The final reaction volume is 100 µL.
-
Immediately place the plate in a fluorescence microplate reader.
3. Data Acquisition:
-
Set the plate reader to measure fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[4][8]
-
Record fluorescence intensity every 1-2 minutes for a period of 30-60 minutes at 37°C.
4. Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all sample readings.
-
Plot the fluorescence intensity (RFU) against time. The initial, linear portion of this curve represents the reaction rate (V₀).
-
Calculate the slope of this linear portion (ΔRFU/min).
-
Use the AFC standard curve to convert the rate from RFU/min to µmol/min.
-
Enzyme activity (Units/mL) is calculated based on the rate of AFC production, the volume of the enzyme used, and its dilution factor. One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at 37°C.[16]
Protocol 2: Inhibitor Screening Assay
This protocol is adapted to screen for potential inhibitors of FAP or DPP-IV.
1. Reagent and Plate Setup:
-
Prepare reagents as described in Protocol 1. Additionally, dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
In a 96-well plate, set up the following wells in triplicate:
2. Assay Procedure:
-
Cover the plate and incubate for 10-15 minutes at 37°C to allow inhibitors to interact with the enzyme.
-
Initiate the reactions by adding 50 µL of the Substrate Solution to all wells.
-
Immediately begin kinetic measurement as described in Protocol 1.
3. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear phase of fluorescence increase over time.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_100%_activity - V_background)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Conclusion
Ac-Gly-Pro-AFC is a robust and sensitive tool for probing the activity of FAP and other prolyl oligopeptidases. Its mechanism, based on the enzymatic release of the highly fluorescent AFC molecule, allows for continuous, real-time monitoring of enzyme kinetics. The detailed protocols provided herein offer a standardized framework for researchers to reliably quantify enzyme activity and screen for novel inhibitors, facilitating advancements in drug discovery and the understanding of protease biology in health and disease.
References
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- 2. medchemexpress.com [medchemexpress.com]
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- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. AC-GLY-PRO-AFC | 886993-02-8 [amp.chemicalbook.com]
- 13. Ac-Gly-Pro-AFC | 886993-02-8 | FA110612 | Biosynth [biosynth.com]
- 14. Ac-Gly-Pro-AFC -上海鸿肽生物科技有限公司 [hongtide.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
